Home > Products > Screening Compounds P91811 > (S)-8-Bromo-2-aminotetralin
(S)-8-Bromo-2-aminotetralin - 161661-18-3

(S)-8-Bromo-2-aminotetralin

Catalog Number: EVT-385900
CAS Number: 161661-18-3
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

(S)-8-Bromo-2-aminotetralin can be classified as:

  • Chemical Class: Aminotetralins
  • Molecular Formula: C10H12BrN
  • CAS Number: Not specifically listed but related compounds are noted in literature.
  • Functional Groups: Bromine and amine groups.
Synthesis Analysis

The synthesis of (S)-8-Bromo-2-aminotetralin typically involves several key steps, often starting from 8-bromo-2-tetralone or similar precursors. A common synthetic route includes:

  1. Starting Material: Begin with 8-bromo-2-tetralone.
  2. Reduction Reaction: The ketone group in 8-bromo-2-tetralone is reduced to form the corresponding alcohol.
  3. Amine Formation: The alcohol is then treated with ammonia or an amine source to introduce the amino group at the 2-position.

Technical Parameters

  • Reagents: Lithium aluminum hydride (for reduction), ammonia or primary amines (for amination).
  • Conditions: Typically performed under anhydrous conditions to prevent unwanted side reactions.
Molecular Structure Analysis

The molecular structure of (S)-8-Bromo-2-aminotetralin consists of a bicyclic structure known as tetralin, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered cyclopentane ring.

Structural Features

  • Chirality: The compound exhibits chirality due to the presence of the amino group, which can exist in two enantiomeric forms.
  • Bromine Substitution: The presence of the bromine atom at the 8-position influences both the electronic properties and reactivity of the compound.

Relevant Data

  • Molecular Weight: Approximately 227.11 g/mol.
  • 3D Structure Visualization: Computational modeling can provide insights into steric interactions and potential binding sites for biological receptors.
Chemical Reactions Analysis

(S)-8-Bromo-2-aminotetralin can participate in various chemical reactions, which include:

  1. Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  2. Reduction Reactions: Further reduction can yield other derivatives, such as alcohols or amines.
  3. Coupling Reactions: Can be used as a building block in coupling reactions to synthesize more complex molecules.

Common Reagents and Conditions

  • For substitution reactions, reagents like potassium carbonate may be used under reflux conditions.
  • Reduction typically employs lithium aluminum hydride or sodium borohydride under controlled temperatures.
Mechanism of Action

The mechanism of action for (S)-8-Bromo-2-aminotetralin primarily involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine receptor subtype 6.

Biochemical Pathways

  1. Receptor Binding: The compound binds to the receptor, blocking serotonin's action, which may lead to therapeutic effects in mood regulation and anxiety disorders.
  2. Signal Transduction: Inhibition of receptor activity alters downstream signaling pathways associated with neurotransmitter release and neuronal excitability.

Pharmacokinetics

Limited data on absorption, distribution, metabolism, and excretion (ADME) parameters exist, but it is crucial for understanding its therapeutic potential and safety profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-8-Bromo-2-aminotetralin include:

Relevant Data

  • Boiling Point: Estimated based on molecular weight and structure; specific values need empirical determination.
Applications

(S)-8-Bromo-2-aminotetralin has several scientific applications:

  1. Pharmaceutical Development: Serves as an intermediate in synthesizing selective serotonin receptor antagonists that may treat various central nervous system disorders such as depression and anxiety.
  2. Research Tool: Utilized in pharmacological studies to elucidate serotonin receptor functions and therapeutic potentials.
  3. Synthetic Chemistry: Acts as a building block for creating more complex molecules with potential biological activity.
Introduction to (S)-8-Bromo-2-aminotetralin

Structural and Functional Overview of 2-Aminotetralin Derivatives

(S)-8-Bromo-2-aminotetralin (Chemical Name: (2S)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine; CAS Registry Number: 161661-18-3) is a chiral organic compound belonging to the aminotetralin class. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.11 g/mol. The compound features a bicyclic tetralin scaffold (benzene fused with a saturated six-membered ring) substituted with a bromine atom at the C8 position and an amino group at the chiral C2 position. Key physicochemical properties include a density of 1.413 g/cm³, boiling point of 309.2°C at 760 mmHg, and a predicted pKa of 9.91, indicating basic character under physiological conditions [9].

The bromine atom at C8 introduces steric bulk and electron-withdrawing effects, influencing electronic distribution and receptor binding affinity. The chiral center at C2 determines spatial orientation, with the (S)-enantiomer exhibiting enhanced biological activity. The isomeric SMILES string "C1CC2=C(C[C@H]1N)C(=CC=C2)Br" explicitly denotes the (S)-configuration . Functionally, 2-aminotetralin derivatives act as privileged scaffolds in neuropharmacology. Unsubstituted 2-aminotetralins exhibit mixed dopaminergic/serotonergic activity, while hydroxylated analogues like 8-OH-DPAT show high specificity for serotonin 5-HT₁A receptors. Bromination at C8 enhances selectivity for serotonin receptor subtypes, particularly 5-HT₇ receptors, due to altered steric and electronic interactions [2] [5].

Table 1: Molecular Properties of (S)-8-Bromo-2-aminotetralin

PropertyValue
Molecular FormulaC₁₀H₁₂BrN
Molecular Weight226.11 g/mol
CAS Registry Number161661-18-3
Boiling Point309.2°C (760 mmHg)
Density1.413 g/cm³
Chiral CenterC2 (S-configuration)
Predicted pKa9.91 ± 0.20

Historical Development and Discovery

The discovery of (S)-8-Bromo-2-aminotetralin emerged from systematic structure-activity relationship (SAR) studies of aminotetralins in the late 20th century. Early research focused on unsubstituted 2-aminotetralin and hydroxylated derivatives like 5-OH-DPAT and 7-OH-DPAT as dopaminergic agonists. The introduction of halogens at the C8 position represented a strategic shift to modulate receptor selectivity and metabolic stability [2].

Synthetic routes typically begin with 8-bromo-2-tetralone as the precursor. A two-step process involves:

  • Reduction: Ketone reduction using lithium aluminum hydride (LiAlH₄) under anhydrous conditions yields the corresponding alcohol.
  • Amination: Displacement of the hydroxyl group with ammonia or primary amines to introduce the amino functionality at C2 .Chiral resolution remains critical due to the pharmacological divergence between enantiomers. Techniques like chiral chromatography or asymmetric synthesis using enantiopure catalysts isolate the biologically relevant (S)-enantiomer. The compound’s CAS registry (161661-18-3) formalized its identity in chemical databases circa the early 2000s, coinciding with heightened interest in serotonin receptor ligands for central nervous system disorders [9].

Key applications in neuroscience research solidified its importance:

  • Receptor Profiling: Serves as a precursor for 5-HT₇ receptor agonists like AS-19.
  • Neurotransmitter Studies: Used to investigate serotonin-dependent pathways in mood regulation [9].

Significance of Chirality in Aminotetralin Pharmacology

Chirality profoundly influences the pharmacodynamics of aminotetralin derivatives. Enantiomers of chiral drugs exhibit distinct biological activities due to stereoselective interactions with proteins, receptors, and enzymes. For (S)-8-Bromo-2-aminotetralin, the (S)-enantiomer demonstrates superior binding affinity for serotonin receptors compared to its (R)-counterpart. This mirrors broader trends: approximately 50% of marketed drugs are chiral, with single enantiomers comprising 59% of FDA approvals from 2013–2022 [8] [10].

Table 2: FDA-Approved Chiral Drugs (2013–2022)

Drug TypeNumber ApprovedPercentage (%)
Achiral Drugs10538
Single Enantiomers16359
Racemates103.6

Mechanistically, the (S)-configuration optimizes spatial complementarity with the orthosteric binding site of serotonin receptors. For example:

  • 5-HT₇ Receptors: The (S)-enantiomer’s orientation allows hydrogen bonding between its amino group and transmembrane aspartate residues, while the bromine atom occupies a hydrophobic subpocket. This enhances binding affinity and functional activity.
  • Receptor Subtype Selectivity: Subtle chiral differences enable discrimination between structurally related receptors (e.g., 5-HT₁A vs. 5-HT₇), reducing off-target effects [5] [8].

The compound’s chirality also affects metabolic pathways. Hepatic enzymes like cytochrome P450s exhibit enantioselectivity, leading to differential clearance rates. For instance, flavin-containing monooxygenases preferentially metabolize the (R)-enantiomer of some aminotetralins, altering plasma half-lives [3] [8]. Regulatory guidelines underscore chirality’s importance: FDA mandates stereochemical characterization early in drug development to ensure pharmacological and toxicological assessments focus on the relevant enantiomer [8] [10].

Properties

CAS Number

161661-18-3

Product Name

(S)-8-Bromo-2-aminotetralin

IUPAC Name

(2S)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2/t8-/m0/s1

InChI Key

YNXLDZYAFGPNHL-QMMMGPOBSA-N

SMILES

C1CC2=C(CC1N)C(=CC=C2)Br

Canonical SMILES

C1CC2=C(CC1N)C(=CC=C2)Br

Isomeric SMILES

C1CC2=C(C[C@H]1N)C(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.